1-Bromo-4-cyclopropoxybenzene

Description

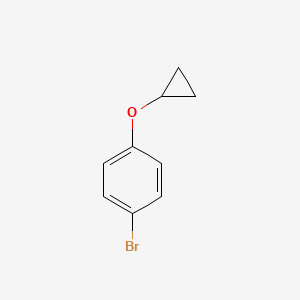

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-4-cyclopropyloxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO/c10-7-1-3-8(4-2-7)11-9-5-6-9/h1-4,9H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOCLRODNGKLAOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1OC2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70679343 | |

| Record name | 1-Bromo-4-(cyclopropyloxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70679343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38380-85-7 | |

| Record name | 1-Bromo-4-(cyclopropyloxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70679343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-4-cyclopropoxybenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Bromo-4-cyclopropoxybenzene: Structure, Properties, and Applications in Modern Drug Discovery

Introduction: The Strategic Importance of the Cyclopropoxy Moiety in Medicinal Chemistry

In the landscape of contemporary drug discovery, the pursuit of novel molecular architectures that confer enhanced pharmacological properties is paramount. Among the privileged structural motifs employed by medicinal chemists, the cyclopropyl group has garnered significant attention due to its unique conformational and electronic characteristics.[1][2][3] The introduction of a cyclopropyl ring can profoundly influence a molecule's metabolic stability, binding affinity, and overall pharmacokinetic profile.[1][2] This guide focuses on a specific, valuable building block: 1-Bromo-4-cyclopropoxybenzene .

This compound merges the synthetic versatility of an aryl bromide with the advantageous properties of a cyclopropoxy group. The aryl bromide handle serves as a key functional group for a multitude of cross-coupling reactions, enabling the facile introduction of this moiety into complex molecular scaffolds. The cyclopropoxy group, an ether analog of the cyclopropyl moiety, can act as a metabolically stable bioisostere for other functional groups, such as isopropyl or methoxy groups, offering a strategic tool to mitigate metabolic liabilities and fine-tune a compound's physicochemical properties.[4] This guide provides an in-depth exploration of the chemical structure, properties, synthesis, and potential applications of this compound for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Physicochemical Properties

This compound is an aromatic compound characterized by a benzene ring substituted with a bromine atom and a cyclopropoxy group at the para positions.

Caption: Chemical structure of this compound.

The key physicochemical properties of this compound are summarized in the table below. It is important to note that while some data is available from chemical suppliers, other values are predicted based on computational models.

| Property | Value | Source(s) |

| CAS Number | 38380-85-7 | [5][6][7][8][9][10] |

| Molecular Formula | C₉H₉BrO | [5][6][7][8] |

| Molecular Weight | 213.07 g/mol | [5][6][8] |

| MDL Number | MFCD08461662 | [5][6] |

| Boiling Point | 259.9 ± 13.0 °C (Predicted) | [11] |

| Density | 1.533 ± 0.06 g/cm³ (Predicted) | [11] |

| SMILES | BrC1=CC=C(OC2CC2)C=C1 | [5][8] |

Synthesis and Reactivity: A Versatile Synthetic Building Block

While specific, peer-reviewed synthetic procedures for this compound are not extensively documented in readily available literature, its synthesis can be reliably approached through established methodologies for forming aryl ethers. The most logical and widely practiced methods include the Williamson ether synthesis and the Ullmann condensation.

Proposed Synthetic Workflow: Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of ether formation, involving the Sₙ2 reaction between an alkoxide and a primary alkyl halide.[12][13][14] In the context of this compound, this would involve the deprotonation of 4-bromophenol to form the corresponding phenoxide, which then acts as a nucleophile to displace a leaving group on a cyclopropyl electrophile.

Caption: Proposed Williamson ether synthesis workflow.

Exemplary Experimental Protocol (General Method)

Objective: To synthesize this compound from 4-bromophenol.

Materials:

-

4-Bromophenol

-

Cyclopropyl bromide (or cyclopropyl tosylate)

-

Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetone

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a solution of 4-bromophenol (1.0 eq) in anhydrous DMF, add sodium hydride (1.1 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon). If using potassium carbonate (2-3 eq) in acetone, the reaction can be run at room temperature or reflux.

-

Stir the mixture at the appropriate temperature for 30-60 minutes to ensure complete formation of the phenoxide.

-

Add cyclopropyl bromide (1.2 eq) or cyclopropyl tosylate (1.2 eq) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material. The reaction may require heating to 50-80 °C to proceed at a reasonable rate.

-

Upon completion, quench the reaction by the slow addition of water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired this compound.

Trustworthiness and Validation: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) to ensure the consumption of the starting phenol. The final product's identity and purity should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. While a specific spectrum for this compound is not widely published, analogous structures suggest characteristic signals for the aromatic protons (two doublets in the aromatic region), the cyclopropyl methine proton, and the cyclopropyl methylene protons.

Alternative Synthetic Routes: The Ullmann Condensation

The Ullmann condensation offers an alternative, copper-catalyzed route to aryl ethers, particularly useful when the Sₙ2 pathway is challenging.[15][16][17] This would involve the reaction of 4-bromophenol with a bromo- or iodo-cyclopropane in the presence of a copper catalyst and a base at elevated temperatures. Modern variations of the Ullmann reaction often use soluble copper catalysts and ligands, allowing for milder reaction conditions.[15][17]

Reactivity of this compound

The reactivity of this molecule is dominated by two key features: the aryl bromide and the cyclopropyl ether moiety.

-

Aryl Bromide: The carbon-bromine bond is a versatile handle for a wide array of transition-metal-catalyzed cross-coupling reactions, including Suzuki, Heck, Sonogashira, Buchwald-Hartwig, and Stille couplings. This allows for the straightforward introduction of carbon-carbon and carbon-heteroatom bonds at the para-position, making it an excellent precursor for more complex molecules. For example, it can be converted to its corresponding boronic ester, a key intermediate in Suzuki couplings.[18]

-

Cyclopropyl Ether: The cyclopropane ring is known for its high ring strain.[19] While the ether linkage is generally stable, the cyclopropyl group can undergo ring-opening reactions under certain conditions, typically involving strong electrophiles or radical pathways.[19][20][21] However, under the conditions commonly employed in drug synthesis and biological systems, the cyclopropoxy group is considered a robust and metabolically stable moiety.

Applications in Drug Discovery and Development

The primary value of this compound lies in its role as a key building block for the synthesis of pharmaceutically active compounds. The cyclopropoxy group is often introduced to:

-

Enhance Metabolic Stability: The cyclopropyl ring is resistant to oxidative metabolism, which can be a major pathway for drug deactivation. Replacing metabolically labile groups (like isopropyl or methoxy groups) with a cyclopropoxy moiety can significantly improve a drug candidate's half-life and oral bioavailability.[4][22]

-

Improve Potency and Selectivity: The rigid, three-dimensional nature of the cyclopropyl group can lock the molecule into a specific conformation that is optimal for binding to a biological target. This can lead to increased potency and selectivity for the desired target over off-targets.[1][2]

-

Act as a Bioisostere: The cyclopropoxy group can serve as a bioisosteric replacement for other functional groups, allowing for the fine-tuning of a molecule's steric and electronic properties while maintaining its overall shape and biological activity.[1]

Numerous FDA-approved drugs contain a cyclopropyl moiety, highlighting its importance in modern pharmaceuticals.[2][3] These drugs span a wide range of therapeutic areas, including oncology, infectious diseases, and central nervous system disorders.[2][23] While direct applications of this compound are not yet widely reported in marketed drugs, its potential as a scaffold for novel therapeutics is significant given the proven track record of the cyclopropoxy motif.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. A comprehensive Safety Data Sheet (SDS) should be consulted before use. General safety recommendations include:

-

Handling in a well-ventilated area or a fume hood.

-

Wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoiding inhalation, ingestion, and skin contact.

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its structure combines the synthetic utility of an aryl bromide with the beneficial pharmacological properties of a cyclopropoxy group. While detailed experimental data for this specific compound is emerging, its synthesis can be reliably achieved through established methods like the Williamson ether synthesis. The strategic incorporation of the this compound moiety into drug candidates offers a promising avenue for developing novel therapeutics with enhanced metabolic stability, potency, and selectivity. As the demand for innovative drug scaffolds continues to grow, the importance of such well-designed building blocks in the pharmaceutical industry is undeniable.

References

- 1. benchchem.com [benchchem.com]

- 2. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. | Semantic Scholar [semanticscholar.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. appchemical.com [appchemical.com]

- 6. 38380-85-7 | MFCD08461662 | this compound [aaronchem.com]

- 7. BioOrganics [bioorganics.biz]

- 8. This compound | 38380-85-7 | NBA38085 [biosynth.com]

- 9. This compound,38380-85-7-Chemicalbridge-Chemicalbridge [chemicalbridge.co.uk]

- 10. This compound - CAS:38380-85-7 - Sunway Pharm Ltd [3wpharm.com]

- 11. 38380-85-7 | CAS DataBase [chemicalbook.com]

- 12. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 13. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 14. jk-sci.com [jk-sci.com]

- 15. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 16. synarchive.com [synarchive.com]

- 17. Ullmann Reaction [organic-chemistry.org]

- 18. 2-(4-Cyclopropoxy-phenyl)-4,4,5,5-tetraMethyl-[1,3,2]dioxaborolane | 1398503-71-3 [chemicalbook.com]

- 19. Reactivity of electrophilic cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]

- 20. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 21. pubs.acs.org [pubs.acs.org]

- 22. pubs.acs.org [pubs.acs.org]

- 23. researchgate.net [researchgate.net]

1-Bromo-4-cyclopropoxybenzene CAS number and identifiers

An In-Depth Technical Guide to 1-Bromo-4-cyclopropylbenzene for Advanced Research and Development

This guide provides a comprehensive technical overview of 1-Bromo-4-cyclopropylbenzene, a key building block in modern organic synthesis. It is intended for researchers, chemists, and professionals in the field of drug discovery and materials science who require detailed information on its properties, synthesis, and applications.

Introduction and Strategic Importance

1-Bromo-4-cyclopropylbenzene is an aromatic compound featuring a benzene ring substituted with a bromine atom and a cyclopropyl group. This unique combination of a reactive bromine handle, suitable for a wide range of cross-coupling reactions, and the metabolically robust, conformationally constrained cyclopropyl group makes it a highly valuable intermediate in medicinal chemistry and agrochemical research.[1][2] Its structure is a recurring motif in the development of novel therapeutic agents, most notably as a precursor to advanced selective sodium-glucose cotransporter 2 (SGLT2) inhibitors used in the treatment of diabetes.[2] This guide will delve into the core identifiers, physicochemical properties, synthetic routes, and safety protocols associated with this versatile reagent.

Compound Identification and Chemical Descriptors

Accurate identification is paramount in chemical research and procurement. The following table summarizes the key identifiers for 1-Bromo-4-cyclopropylbenzene.

| Identifier | Value | Source(s) |

| CAS Number | 1124-14-7 | [1][3][4][5][6] |

| IUPAC Name | 1-bromo-4-cyclopropylbenzene | [1][3][5] |

| Synonyms | 4-Bromocyclopropylbenzene, (4-Bromophenyl)cyclopropane, 4-Cyclopropylbromobenzene | [3][5] |

| Molecular Formula | C₉H₉Br | [1][3][5] |

| Molecular Weight | 197.07 g/mol | [1][3][5] |

| InChI | InChI=1S/C9H9Br/c10-9-5-3-8(4-6-9)7-1-2-7/h3-7H,1-2H2 | [1][4] |

| InChIKey | JRDNBWVMEFUNCQ-UHFFFAOYSA-N | [1][4][5] |

| SMILES | C1CC1C2=CC=C(C=C2)Br | [1] |

| MDL Number | MFCD00101828 | [3][4] |

| PubChem CID | 12221355 | [1][3] |

| EC Number | 691-030-9 | [1] |

Physicochemical and Spectroscopic Properties

The physical and chemical characteristics of 1-Bromo-4-cyclopropylbenzene are crucial for its handling, storage, and use in reactions.

| Property | Value | Source(s) |

| Physical Form | Colorless to light yellow transparent liquid or solid/semi-solid | [2][4] |

| Boiling Point | 231 °C | [5] |

| Flash Point | 96 °C | [5] |

| Density | 1.474 g/cm³ | [5] |

| Purity | Typically >97% | [4][7] |

| Storage | Sealed in a dry, cool, well-ventilated place at room temperature | [4][8][9] |

Spectroscopic Data

Spectroscopic data is essential for structure confirmation and purity analysis. Experimental and computed spectra for 1-Bromo-4-cyclopropylbenzene are widely available.

-

¹H NMR & ¹³C NMR: Nuclear Magnetic Resonance spectra are available for structural elucidation.[1][6][10]

-

Mass Spectrometry (MS): GC-MS data confirms the molecular weight and fragmentation pattern.[1][10]

-

Infrared Spectroscopy (IR): IR spectra, including vapor phase, are available to identify functional groups.[1][10][11]

Synthesis Protocol: Electrophilic Aromatic Bromination

A common and efficient method for the preparation of 1-Bromo-4-cyclopropylbenzene is the direct electrophilic bromination of cyclopropylbenzene. The cyclopropyl group is an ortho-, para-directing activator, leading to high regioselectivity for the para-substituted product.

Experimental Workflow: Bromination of Cyclopropylbenzene

Caption: Workflow for the synthesis of 1-Bromo-4-cyclopropylbenzene.

Step-by-Step Methodology

This protocol is adapted from established synthetic procedures.[2]

-

Reaction Setup: Dissolve cyclopropylbenzene (1.0 eq) in a suitable solvent such as chloroform in a flask equipped for stirring and low-temperature control.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Bromination: Slowly add a solution of bromine (1.1-1.2 eq) in chloroform dropwise to the cooled solution. Maintain the temperature below -70 °C during the addition. The reaction progress can be monitored by TLC or GC-MS.

-

Quenching: Upon completion, quench the reaction by slowly adding a 10% aqueous solution of sodium sulfite (Na₂SO₃) until the reddish-brown color of excess bromine disappears.

-

Extraction: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel, add water, and extract the product into the organic layer. Separate the layers and extract the aqueous layer again with chloroform.

-

Washing and Drying: Combine the organic layers and wash sequentially with water and saturated aqueous sodium chloride (brine). Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the resulting crude oil by silica gel column chromatography, typically using hexane as the eluent, to yield pure 1-Bromo-4-cyclopropylbenzene.[2]

Applications in Drug Discovery & Advanced Synthesis

The true value of 1-Bromo-4-cyclopropylbenzene lies in its utility as a versatile building block. The bromine atom serves as a linchpin for introducing further complexity through various metal-catalyzed cross-coupling reactions.

Role in the Synthesis of SGLT2 Inhibitors

1-Bromo-4-cyclopropylbenzene is a key starting material for the synthesis of Tofogliflozin, a potent and selective SGLT2 inhibitor.[2] The synthetic pathway leverages the bromo-substituent for a Sonogashira coupling reaction.

Caption: Role of 1-Bromo-4-cyclopropylbenzene in Tofogliflozin synthesis.

This application highlights its strategic importance; the cyclopropylphenyl moiety is a common pharmacophore in modern drug candidates, and 1-Bromo-4-cyclopropylbenzene provides an efficient entry point for its incorporation. The bromine atom's reactivity allows for its participation in Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, making it a cornerstone intermediate for creating diverse molecular libraries.[12]

Safety, Handling, and Hazard Information

As with any laboratory chemical, proper handling and safety precautions are essential.

GHS Hazard Classification

1-Bromo-4-cyclopropylbenzene is classified with the following hazards:

Hazard Statements (H-Statements)[1][4]

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

Precautionary Measures (P-Statements) & Handling[4][9][10]

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.[8]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield (OSHA 29 CFR 1910.133 or European Standard EN166).[8][13]

-

Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat to prevent skin exposure.[13]

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator.

-

-

Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product.[8]

-

Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place away from strong oxidizing agents.[4][8]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[8]

References

- 1. 1-Bromo-4-cyclopropylbenzene | C9H9Br | CID 12221355 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Bromo-4-cyclopropylbenzene | 1124-14-7 [chemicalbook.com]

- 3. americanelements.com [americanelements.com]

- 4. 1-Bromo-4-cyclopropylbenzene | 1124-14-7 [sigmaaldrich.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. 1124-14-7|1-Bromo-4-cyclopropylbenzene|BLD Pharm [bldpharm.com]

- 7. keyorganics.net [keyorganics.net]

- 8. fishersci.com [fishersci.com]

- 9. cdnisotopes.com [cdnisotopes.com]

- 10. 1-Bromo-4-cyclopropylbenzene(1124-14-7) 1H NMR spectrum [chemicalbook.com]

- 11. spectrabase.com [spectrabase.com]

- 12. nbinno.com [nbinno.com]

- 13. fishersci.com [fishersci.com]

Introduction: The Strategic Value of the Cyclopropoxybenzene Scaffold

An In-depth Technical Guide to the Synthesis of 1-Bromo-4-cyclopropoxybenzene and Its Derivatives

In the landscape of modern medicinal chemistry, the strategic incorporation of specific structural motifs can profoundly influence a drug candidate's pharmacological profile. The cyclopropyl group, in particular, has seen a surge in use as it often enhances metabolic stability, improves potency, and modulates physicochemical properties such as lipophilicity and conformation.[1] When appended to a phenyl ring as a cyclopropoxy ether, it offers a rigid, lipophilic substituent that can effectively probe binding pockets while resisting metabolic degradation pathways common to larger alkyl ethers.

This compound emerges as a particularly valuable building block. The cyclopropoxy group provides the aforementioned benefits, while the bromine atom at the para-position serves as a versatile synthetic handle for a wide array of cross-coupling reactions. This allows for the late-stage diversification of molecular scaffolds, a crucial strategy in the rapid exploration of structure-activity relationships (SAR) during drug discovery. This guide provides a detailed examination of the primary synthetic routes to this compound and explores its subsequent conversion into key derivatives, with a focus on the underlying principles and practical execution for researchers in the field.

Part 1: Core Synthesis of this compound

The construction of the aryl-ether bond is the central challenge in synthesizing the target molecule. Two classical and robust methods are primarily employed: the Williamson Ether Synthesis and the Ullmann Condensation.

The Williamson Ether Synthesis: A Preferred Route

The Williamson ether synthesis is the most direct and widely used method for preparing this compound. Developed in 1850, this reaction remains a cornerstone of ether synthesis due to its reliability and broad scope.[2] It proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where an alkoxide displaces a halide from an alkyl halide.[3][4]

Causality of Experimental Design:

For the synthesis of an aryl ether like this compound, there are two theoretical disconnection approaches:

-

Route A: 4-Bromophenoxide (nucleophile) + Cyclopropyl Halide (electrophile)

-

Route B: Cyclopropoxide (nucleophile) + 1,4-Dibromobenzene (electrophile)

Route A is vastly superior. The SN2 reaction requires the nucleophile to attack a carbon atom, displacing a leaving group.[3] In Route B, the electrophile is an aryl halide. The carbon of the C-Br bond in bromobenzene is sp² hybridized and sterically shielded within the aromatic ring, making it highly resistant to backside attack required for an SN2 reaction. Conversely, Route A utilizes a reactive primary alkyl halide (e.g., cyclopropyl bromide) and a readily formed phenoxide, which is an excellent nucleophile.

Detailed Experimental Protocol:

-

Reagent Preparation: To an oven-dried, three-necked flask under an inert atmosphere (e.g., Argon), add anhydrous N,N-dimethylformamide (DMF, ~5 mL per mmol of 4-bromophenol).

-

Phenoxide Formation: Add 4-bromophenol (1.0 eq). Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the phenol, driving the formation of the phenoxide. The evolution of hydrogen gas is a visual indicator of the reaction's progress.[5] Allow the mixture to stir at room temperature for 30 minutes after the addition is complete.

-

S

N2 Reaction: Add cyclopropyl bromide (1.5 eq) dropwise to the solution. Heat the reaction mixture to 80 °C. Causality: Heating is necessary to provide sufficient activation energy for the SN2 reaction. Using an excess of the volatile cyclopropyl bromide ensures the reaction goes to completion. -

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the consumption of 4-bromophenol is complete (typically 4-8 hours).

-

Workup: Cool the reaction to room temperature and cautiously quench by slow addition of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield this compound as a solid or oil.

| Parameter | Condition | Rationale |

| Base | Sodium Hydride (NaH) | Strong, irreversible deprotonation. |

| Potassium Carbonate (K₂CO₃) | Milder, safer alternative, may require higher temperatures/longer times. | |

| Solvent | DMF, Acetonitrile | Polar aprotic solvents that solvate the cation but not the nucleophile, increasing its reactivity.[4] |

| Temperature | 50-100 °C | Provides activation energy for the C-O bond formation.[4] |

| Yield | 50-95% | Dependent on purity of reagents and reaction conditions.[4] |

The Ullmann Condensation: An Alternative for C-O Coupling

The Ullmann condensation is a copper-catalyzed reaction that forms C-O, C-N, and C-S bonds with aryl halides.[6] While the Williamson synthesis is often preferred for this specific target, the Ullmann reaction is a powerful alternative, especially for more sterically hindered substrates or when SN2 reactions are inefficient.[7]

Mechanistic Principles:

The reaction mechanism is believed to involve the formation of a copper(I) alkoxide, which then undergoes a coupling process with the aryl halide.[8] The cycle generally involves:

-

Formation of a Cu(I)-alkoxide from cyclopropanol and a copper salt/base.

-

Oxidative addition of the aryl halide (1,4-dibromobenzene) to the Cu(I) center is a proposed pathway.

-

Reductive elimination from the resulting intermediate to form the C-O bond and regenerate a copper species.

Modern Ullmann-type reactions often use soluble copper catalysts with ligands (like diamines or phenanthroline) to improve yields and lower the traditionally harsh reaction temperatures (often >200 °C).[6][9]

Part 2: Synthesis of Derivatives via Cross-Coupling

The bromine atom on this compound is the gateway to a vast chemical space. Palladium-catalyzed cross-coupling reactions are the most prominent tools for its functionalization.

C-N Bond Formation: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a robust and versatile method for constructing C(aryl)-N bonds.[10][11] It has largely replaced harsher classical methods (e.g., the Goldberg reaction) due to its milder conditions and exceptional functional group tolerance, making it indispensable in pharmaceutical synthesis.[10][12]

Mechanistic Overview:

The reaction is catalyzed by a palladium complex and involves a catalytic cycle:[13]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of this compound to form a Pd(II) complex.

-

Amine Coordination & Deprotonation: An amine coordinates to the Pd(II) center. A stoichiometric base then deprotonates the coordinated amine to form a palladium-amido complex.

-

Reductive Elimination: The C-N bond is formed via reductive elimination, releasing the N-aryl amine product and regenerating the Pd(0) catalyst.

The choice of ligand is critical, as it modulates the stability, reactivity, and steric environment of the palladium center. Bulky, electron-rich phosphine ligands are often required to promote the reductive elimination step.[13]

General Protocol for Buchwald-Hartwig Amination:

-

Setup: To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%). Add this compound (1.0 eq) and the base (e.g., sodium tert-butoxide, 1.4 eq).

-

Inerting: Seal the tube, evacuate, and backfill with an inert gas (e.g., Argon) three times.

-

Reagent Addition: Add the primary or secondary amine (1.2 eq) followed by an anhydrous solvent (e.g., toluene or dioxane, ~0.1 M concentration) via syringe.

-

Reaction: Heat the mixture with vigorous stirring (typically 80-110 °C).

-

Monitoring & Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool to room temperature, dilute with an organic solvent, filter through a pad of celite to remove palladium residues, and concentrate. Purify by column chromatography.

| Catalyst/Ligand System | Amine Substrate | Typical Base | Notes |

| Pd₂(dba)₃ / XPhos | Primary & Secondary Amines | NaOt-Bu | Broadly applicable, highly active system. |

| Pd(OAc)₂ / RuPhos | Aliphatic Primary Amines | K₃PO₄ | Often used for less nucleophilic or hindered amines.[12] |

| Pd(OAc)₂ / BINAP | Primary Amines | Cs₂CO₃ | An early generation system, still effective for many substrates.[10] |

Part 3: Characterization and Safety

Physicochemical and Spectroscopic Data

Accurate characterization of the synthesized this compound is essential for confirming its identity and purity before use in subsequent reactions.

| Property | Value | Source |

| IUPAC Name | 1-bromo-4-cyclopropylbenzene | PubChem[14] |

| CAS Number | 1124-14-7 | Sigma-Aldrich, PubChem[14][15] |

| Molecular Formula | C₉H₉Br | PubChem[14] |

| Molecular Weight | 197.07 g/mol | PubChem[14] |

| Physical Form | Solid or semi-solid or liquid | Sigma-Aldrich[15] |

| ¹³C NMR | Spectra available | PubChem[14] |

| GC-MS | Spectra available | PubChem[14] |

| IR Spectra | Spectra available | PubChem[14] |

Safety and Handling

As with any laboratory chemical, proper safety protocols must be strictly followed when handling this compound and the reagents used in its synthesis.

-

General Hazards: The compound is classified as an irritant. It may cause skin, eye, and respiratory irritation.[15][16]

-

Personal Protective Equipment (PPE): Always wear appropriate protective gear, including chemical safety goggles, nitrile gloves, and a lab coat.[16][17]

-

Handling: All manipulations should be performed in a well-ventilated laboratory fume hood to avoid inhalation of dust or vapors.[17] Avoid contact with skin and eyes.[16]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[15][16]

-

Reagent-Specific Hazards:

-

Sodium Hydride (NaH): Highly flammable solid that reacts violently with water to produce flammable hydrogen gas. Must be handled under an inert atmosphere.

-

Palladium Catalysts: Can be toxic and should be handled with care.

-

Solvents (DMF, Toluene): Can be harmful if inhaled or absorbed through the skin.

-

Conclusion

This compound stands as a highly valuable and synthetically accessible building block for drug discovery and development. Its preparation is reliably achieved through the Williamson ether synthesis, a testament to the enduring power of classical organic reactions. The true utility of this scaffold is realized through the strategic functionalization of its bromide handle, primarily via modern palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination. A thorough understanding of the mechanisms, experimental parameters, and safety considerations detailed in this guide empowers researchers to efficiently incorporate this privileged motif into complex molecular architectures, accelerating the discovery of new therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. byjus.com [byjus.com]

- 5. youtube.com [youtube.com]

- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 7. Ullmann Reaction [organic-chemistry.org]

- 8. Ullmann reaction - Wikipedia [en.wikipedia.org]

- 9. tfcom-chemicals-global-nginx.commerceprod.apac.thermofisher.com [tfcom-chemicals-global-nginx.commerceprod.apac.thermofisher.com]

- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 11. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 12. benchchem.com [benchchem.com]

- 13. jk-sci.com [jk-sci.com]

- 14. 1-Bromo-4-cyclopropylbenzene | C9H9Br | CID 12221355 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. 1-Bromo-4-cyclopropylbenzene | 1124-14-7 [sigmaaldrich.com]

- 16. fishersci.com [fishersci.com]

- 17. cdnisotopes.com [cdnisotopes.com]

Spectroscopic Elucidation of 1-Bromo-4-cyclopropoxybenzene: A Technical Guide

Introduction

1-Bromo-4-cyclopropoxybenzene is an aromatic ether derivative with potential applications in organic synthesis, medicinal chemistry, and materials science. As with any novel or specialized chemical entity, a thorough structural characterization is paramount to confirm its identity, purity, and to understand its chemical behavior. This guide provides an in-depth analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei, primarily hydrogen (¹H) and carbon-13 (¹³C).[1] The analysis of chemical shifts, signal multiplicities, and integration values allows for an unambiguous assignment of the molecular structure.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-resolution NMR spectra is crucial for ensuring data quality and reproducibility.

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), which is defined as 0.00 ppm and serves as a reference point for chemical shifts.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup and Data Acquisition:

-

The NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion.

-

The instrument's magnetic field is "shimmed" to ensure homogeneity, which maximizes spectral resolution.

-

For ¹H NMR, standard acquisition parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 8 to 16 scans are co-added to improve the signal-to-noise ratio.

-

For ¹³C NMR, a larger number of scans (e.g., 128 or more) is typically required due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing:

-

The acquired Free Induction Decay (FID) is subjected to a Fourier transform to generate the frequency-domain NMR spectrum.

-

The spectrum is then phased, baseline-corrected, and referenced to the internal standard (TMS).

-

¹H NMR Spectroscopy: Predicted Data and Interpretation

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the cyclopropoxy group protons. The para-substitution pattern on the benzene ring leads to a characteristic splitting pattern.[2][3]

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.35 | Doublet (d) | 2H | Ar-H (ortho to Br) |

| ~ 6.90 | Doublet (d) | 2H | Ar-H (ortho to O) |

| ~ 3.65 | Multiplet (m) | 1H | O-CH (cyclopropyl) |

| ~ 0.80 | Multiplet (m) | 4H | -CH₂- (cyclopropyl) |

Interpretation:

-

Aromatic Region (δ 6.5-8.0 ppm): The para-disubstituted benzene ring will give rise to two distinct signals, appearing as doublets due to coupling with their ortho neighbors (an AA'BB' system).[3]

-

The protons ortho to the bromine atom are expected to be deshielded due to the electronegativity and anisotropic effects of bromine, thus appearing at a lower field (~7.35 ppm).

-

The protons ortho to the electron-donating cyclopropoxy group will be shielded and appear at a higher field (~6.90 ppm).[4]

-

-

Aliphatic Region (δ 0.5-4.0 ppm): The cyclopropoxy group will produce two sets of signals.

-

The single proton on the carbon directly attached to the oxygen (methine proton) will be significantly deshielded by the electronegative oxygen atom, predicted to be around 3.65 ppm.[5] This signal will likely be a multiplet due to coupling with the adjacent methylene protons of the cyclopropyl ring.

-

The four methylene protons of the cyclopropyl ring are in a strained ring system and are expected to appear at a high field, around 0.80 ppm, as a complex multiplet.

-

¹³C NMR Spectroscopy: Predicted Data and Interpretation

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Due to the molecular symmetry of this compound, four signals are expected for the aromatic carbons and two for the cyclopropoxy group.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~ 155 | Ar-C (ipso, attached to O) |

| ~ 132 | Ar-C (ortho to Br) |

| ~ 118 | Ar-C (ortho to O) |

| ~ 115 | Ar-C (ipso, attached to Br) |

| ~ 55 | O-CH (cyclopropyl) |

| ~ 6 | -CH₂- (cyclopropyl) |

Interpretation:

-

Aromatic Region (δ 110-160 ppm):

-

The ipso-carbon attached to the oxygen atom is expected to be the most downfield aromatic signal (~155 ppm) due to the strong deshielding effect of the oxygen.[4]

-

The carbons ortho to the bromine will appear around 132 ppm.

-

The ipso-carbon attached to the bromine is predicted to be around 115 ppm.

-

The carbons ortho to the electron-donating cyclopropoxy group will be shielded and appear at a higher field, around 118 ppm.[6]

-

-

Aliphatic Region (δ 0-60 ppm):

-

The methine carbon of the cyclopropyl group attached to oxygen will be deshielded and is predicted to appear around 55 ppm.

-

The methylene carbons of the cyclopropyl ring are highly shielded and will appear at a very high field, around 6 ppm.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.[7]

Experimental Protocol: IR Data Acquisition

-

Sample Preparation:

-

For a solid sample, the KBr pellet method is common. A small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk.

-

Alternatively, the Attenuated Total Reflectance (ATR) technique can be used, where the sample is placed directly onto a crystal (e.g., diamond or germanium).

-

-

Data Acquisition:

-

An IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

A background spectrum (of air or the KBr pellet) is first recorded and automatically subtracted from the sample spectrum.

-

The spectrum is typically scanned over the range of 4000-400 cm⁻¹.

-

Predicted IR Data and Interpretation

The IR spectrum of this compound will be dominated by absorptions characteristic of an aryl ether and a substituted benzene ring.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration Type |

| ~ 3100-3000 | Medium | Aromatic C-H Stretch |

| ~ 3000-2850 | Medium | Aliphatic C-H Stretch (cyclopropyl) |

| ~ 1600, 1500 | Strong | Aromatic C=C Stretch |

| ~ 1250 | Strong | Aryl-O Asymmetric Stretch |

| ~ 1040 | Strong | Aryl-O Symmetric Stretch |

| ~ 830 | Strong | C-H Out-of-plane bend (para-disubstituted) |

| ~ 1000-600 | Medium-Weak | C-Br Stretch |

Interpretation:

-

Aromatic C-H Stretch: The presence of the benzene ring will give rise to C-H stretching vibrations typically seen just above 3000 cm⁻¹.

-

Aliphatic C-H Stretch: The C-H bonds of the cyclopropyl group will show stretching absorptions just below 3000 cm⁻¹.

-

Aromatic C=C Stretch: Two strong bands around 1600 and 1500 cm⁻¹ are characteristic of the carbon-carbon double bond stretching within the benzene ring.

-

Aryl Ether C-O Stretch: This is a key diagnostic feature. Aryl ethers typically show two strong C-O stretching bands: an asymmetric stretch around 1250 cm⁻¹ and a symmetric stretch around 1040 cm⁻¹.[8]

-

Para-Disubstitution: A strong absorption band around 830 cm⁻¹ is highly indicative of a 1,4- (or para-) disubstituted benzene ring, arising from the out-of-plane C-H bending vibrations.[3]

-

C-Br Stretch: The carbon-bromine stretching vibration is expected in the fingerprint region, typically between 1000 and 600 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and its fragmentation pattern, which can be used to deduce its structure.

Experimental Protocol: MS Data Acquisition

-

Sample Introduction and Ionization:

-

The sample is introduced into the mass spectrometer, often via direct infusion or after separation by Gas Chromatography (GC-MS).

-

Electron Ionization (EI) is a common method for small molecules. In EI, the sample is bombarded with high-energy electrons (typically 70 eV), causing the molecule to ionize and fragment.

-

-

Mass Analysis:

-

The resulting ions (the molecular ion and fragment ions) are accelerated and separated by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) based on their m/z ratio.

-

-

Detection:

-

The separated ions are detected, and their abundance is plotted against their m/z ratio to generate a mass spectrum.

-

Predicted Mass Spectrum and Fragmentation

The mass spectrum of this compound will show a characteristic molecular ion peak and several fragment ions. A key feature will be the isotopic pattern of bromine.

Table 4: Predicted Key Ions in the Mass Spectrum of this compound

| m/z | Ion | Notes |

| 212/214 | [M]⁺ | Molecular ion peak. The two peaks of ~1:1 intensity are due to the ⁷⁹Br and ⁸¹Br isotopes. |

| 171/173 | [M - C₃H₅]⁺ | Loss of the cyclopropyl radical. |

| 155/157 | [Br-C₆H₄-O]⁺ | Loss of the cyclopropyl group. |

| 133 | [M - Br]⁺ | Loss of the bromine radical. |

| 92 | [C₆H₄O]⁺ | Loss of bromine from the phenoxy fragment. |

| 77 | [C₆H₅]⁺ | Phenyl cation. |

Interpretation:

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z 212 and 214, corresponding to the molecular weights with the ⁷⁹Br and ⁸¹Br isotopes, respectively. The near 1:1 abundance of these two isotopes is a definitive indicator of a bromine-containing compound.

-

Fragmentation Pathway: The fragmentation of aryl ethers can proceed through several pathways.[9] For this compound, the following fragmentation steps are plausible:

-

Loss of the cyclopropyl radical (C₃H₅•) from the molecular ion to give a fragment at m/z 171/173.

-

Cleavage of the ether bond with the loss of the cyclopropyl group to yield a bromophenoxy cation at m/z 155/157.

-

Loss of the bromine radical (Br•) from the molecular ion is a common fragmentation for bromo compounds, resulting in a fragment at m/z 133.[10]

-

Further fragmentation of these primary ions can lead to smaller, common aromatic fragments like the phenoxy cation (m/z 92) and the phenyl cation (m/z 77).

-

Visualizations

Experimental Workflow

Caption: General workflow for spectroscopic analysis.

Predicted Mass Spectrometry Fragmentation Pathway

Caption: Predicted EI-MS fragmentation of the target molecule.

References

- 1. 1-Bromo-4-cyclopentylbenzene | C11H13Br | CID 54324133 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. fiveable.me [fiveable.me]

- 4. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]

- 5. fiveable.me [fiveable.me]

- 6. researchgate.net [researchgate.net]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 9. scribd.com [scribd.com]

- 10. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to 1-Bromo-4-cyclopropoxybenzene

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 1-Bromo-4-cyclopropoxybenzene (CAS No: 38380-85-7), a halogenated aromatic ether with significant potential as a versatile building block in medicinal chemistry and materials science. Despite its promising structure, publicly available experimental data on this specific compound is notably scarce. This document addresses this gap by combining confirmed identification data with a detailed, scientifically-grounded theoretical framework for its synthesis, properties, and reactivity. We present a robust, proposed synthesis protocol via the Williamson ether synthesis, predict its characteristic spectroscopic signatures, and discuss its potential applications, particularly in the context of drug discovery. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this unique molecular scaffold.

Chemical Identity and Nomenclature

This compound is an aromatic compound characterized by a benzene ring substituted with a bromine atom and a cyclopropoxy group at the para position (1,4-substitution). The ether linkage between the highly strained cyclopropyl ring and the phenyl group imparts unique conformational and electronic properties that make it an attractive intermediate for synthetic chemistry.

Table 1: Compound Identification

| Parameter | Value | Source(s) |

| IUPAC Name | This compound | N/A |

| CAS Number | 38380-85-7 | [1][2][3][4][5][6][7][8][9] |

| Molecular Formula | C₉H₉BrO | [2][4] |

| Molecular Weight | 213.07 g/mol | [2][3] |

| Synonyms | • 1-bromo-4-(cyclopropyloxy)benzene• p-Bromophenyl cyclopropyl ether• Benzene, 1-bromo-4-(cyclopropyloxy)- | [6] |

| SMILES | BrC1=CC=C(OC2CC2)C=C1 | [2] |

Physicochemical Properties

Detailed experimental data on the physical properties of this compound are not widely published. However, based on its structure as a halogenated aromatic ether, we can predict its general characteristics.

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value / Characteristic | Justification |

| Appearance | Colorless to pale yellow liquid or low-melting solid | Typical for similar aromatic ethers. |

| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., DCM, Ether, Ethyl Acetate, THF). | The hydrophobic benzene ring and ether functionality dominate its solubility profile. |

| Boiling Point | > 200 °C | Expected to be higher than 4-bromophenol due to increased molecular weight. |

| Melting Point | Not available | Could be a liquid at room temperature. |

| Density | > 1.0 g/cm³ | The presence of a bromine atom significantly increases density. |

Synthesis and Mechanism

The most logical and established method for preparing aryl ethers is the Williamson ether synthesis . This reaction involves the nucleophilic substitution (SN2) of a halide by an alkoxide. For this compound, this translates to the reaction between the 4-bromophenolate anion and a cyclopropyl halide.

Proposed Synthetic Pathway: Williamson Ether Synthesis

The synthesis proceeds in two conceptual steps:

-

Deprotonation: A moderately strong base is used to deprotonate the hydroxyl group of 4-bromophenol, forming the highly nucleophilic 4-bromophenolate anion.

-

Nucleophilic Attack: The newly formed phenolate attacks the electrophilic carbon of a cyclopropyl halide (e.g., cyclopropyl bromide), displacing the bromide ion to form the desired ether linkage.

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol (Proposed)

This protocol is a generalized procedure based on established methods for Williamson ether synthesis and should be optimized for safety and yield.

Materials:

-

4-Bromophenol (1.0 eq)

-

Cyclopropyl bromide (1.2 - 1.5 eq)

-

Potassium carbonate (K₂CO₃), anhydrous (2.0 eq) or Sodium Hydride (NaH), 60% dispersion in mineral oil (1.1 eq)

-

N,N-Dimethylformamide (DMF) or Acetonitrile, anhydrous

-

Ethyl acetate

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-bromophenol (1.0 eq) and anhydrous DMF (or acetonitrile) to create a ~0.5 M solution.

-

Base Addition: Add anhydrous potassium carbonate (2.0 eq) to the stirred solution. If using sodium hydride, add it portion-wise at 0 °C and allow the mixture to warm to room temperature, ensuring hydrogen gas evolution ceases before proceeding. The formation of the phenolate is the critical first step.

-

Electrophile Addition: Add cyclopropyl bromide (1.2-1.5 eq) to the reaction mixture.

-

Reaction Conditions: Heat the mixture to 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting 4-bromophenol is consumed.

-

Workup: Cool the reaction mixture to room temperature. Pour the mixture into water and extract with ethyl acetate (3x). Combine the organic layers.

-

Washing: Wash the combined organic extracts with water and then with brine to remove residual DMF and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield pure this compound.

Causality and Justification:

-

Choice of Base: Potassium carbonate is a mild, safe, and effective base for deprotonating phenols. Sodium hydride offers a more forceful, irreversible deprotonation but requires greater caution.

-

Solvent: A polar aprotic solvent like DMF or acetonitrile is chosen because it effectively dissolves the ionic phenolate intermediate and promotes the SN2 reaction kinetics without interfering as a nucleophile itself.

-

Excess Electrophile: A slight excess of the volatile cyclopropyl bromide is used to drive the reaction to completion, compensating for any potential loss due to its low boiling point.

-

Temperature: Heating is necessary to provide the activation energy for the reaction but should be controlled to prevent side reactions or degradation of the strained cyclopropyl ring.

Chemical Reactivity and Applications

The synthetic utility of this compound stems from the reactivity of its two primary functional groups: the aryl bromide and the cyclopropoxy ether.

-

Aryl Bromide Reactivity: The carbon-bromine bond is a key handle for forming new carbon-carbon and carbon-heteroatom bonds. It is an ideal substrate for a wide range of palladium-catalyzed cross-coupling reactions, such as:

-

Suzuki Coupling: Reaction with boronic acids/esters to form biaryl compounds.

-

Heck Coupling: Reaction with alkenes to form substituted styrenes.

-

Sonogashira Coupling: Reaction with terminal alkynes to create aryl alkynes.

-

Buchwald-Hartwig Amination: Reaction with amines to form aniline derivatives.

-

Metal-Halogen Exchange: Can be converted into an organolithium or Grignard reagent for subsequent reaction with various electrophiles.

-

-

Cyclopropoxy Group: The cyclopropoxy moiety is a desirable feature in medicinal chemistry. It is considered a "bioisostere" for other small alkyl or methoxy groups, but its strained three-membered ring offers a more rigid conformation. This rigidity can be advantageous for locking a molecule into a specific bioactive conformation, potentially improving binding affinity to a biological target. The group is generally stable under many synthetic conditions but can be sensitive to strong acids.

Applications in Drug Discovery: As a building block, this compound allows for the introduction of the cyclopropoxy-phenyl motif into larger, more complex molecules. This scaffold is valuable for exploring new chemical space in lead optimization campaigns, where fine-tuning steric and electronic properties is critical for enhancing potency, selectivity, and pharmacokinetic profiles.

Predicted Spectroscopic Data

Table 3: Predicted Spectroscopic Signatures

| Technique | Predicted Features |

| ¹H NMR | • Aromatic Region (δ 6.8-7.5 ppm): Two doublets, characteristic of a 1,4-disubstituted benzene ring (AA'BB' system). The doublet ortho to the bromine will be downfield compared to the doublet ortho to the ether.• Cyclopropyl Methine (δ 3.5-4.0 ppm): A multiplet for the single proton on the cyclopropyl ring attached to oxygen.• Cyclopropyl Methylene (δ 0.6-1.0 ppm): A complex multiplet for the four protons of the two CH₂ groups in the cyclopropyl ring. |

| ¹³C NMR | • Aromatic Carbons (δ 110-160 ppm): Four signals expected. C-O (~155-160 ppm), C-Br (~115-120 ppm), and two signals for the C-H carbons.• Cyclopropyl Methine (δ ~50-60 ppm): The CH carbon attached to oxygen.• Cyclopropyl Methylene (δ ~5-15 ppm): The two equivalent CH₂ carbons. |

| IR Spectroscopy | • C-O-C Stretch (Aryl Ether): Strong, characteristic band around 1230-1270 cm⁻¹.• C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.• C-H Stretch (Cyclopropyl): Peaks just below 3000 cm⁻¹.• C=C Stretch (Aromatic): Peaks around 1600 and 1500 cm⁻¹.• C-Br Stretch: Band in the fingerprint region, typically 500-650 cm⁻¹. |

| Mass Spec. (EI) | • Molecular Ion (M⁺): A characteristic isotopic pattern for one bromine atom (M⁺ and M⁺+2 peaks in a ~1:1 ratio) at m/z 212 and 214. • Key Fragments: Loss of the cyclopropyl group (C₃H₅), loss of CO, and the bromophenyl cation (m/z 155/157). |

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not widely available. However, based on analogous compounds like 4-bromophenol and other haloaromatic ethers, the following precautions are advised:

-

General Handling: Use in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Hazards: Likely to be an irritant to the skin, eyes, and respiratory system. May be harmful if swallowed or absorbed through the skin.

-

Storage: Store in a cool, dry, well-ventilated area away from strong oxidizing agents and strong acids.

Conclusion

This compound is a chemical intermediate with high potential for use in the synthesis of complex organic molecules for pharmaceutical and materials science applications. Its primary value lies in the combination of a synthetically versatile aryl bromide handle and a conformationally rigid cyclopropoxy group. While a lack of published data necessitates a theoretical approach to its properties and synthesis, this guide provides a robust framework for its preparation via Williamson ether synthesis and outlines its expected reactivity and characteristics. Further research into this compound is warranted to fully explore its utility as a valuable building block.

References

- 1. This compound | 38380-85-7 | NBA38085 [biosynth.com]

- 2. appchemical.com [appchemical.com]

- 3. 38380-85-7 | MFCD08461662 | this compound [aaronchem.com]

- 4. BioOrganics [bioorganics.biz]

- 5. 38380-85-7 CAS MSDS (1-BROMO-4-CYCLOPROPOXY-BENZENE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. 1-BROMO-4-CYCLOPROPOXY-BENZENE | 38380-85-7 [amp.chemicalbook.com]

- 7. This compound,38380-85-7-Chemicalbridge-Chemicalbridge [chemicalbridge.co.uk]

- 8. 38380-85-7|this compound|BLD Pharm [bldpharm.com]

- 9. chemexpress.cn [chemexpress.cn]

An In-depth Technical Guide to 1-Bromo-4-cyclopropoxybenzene: Synthesis, Characterization, and Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Bromo-4-cyclopropoxybenzene is a substituted aromatic ether that has emerged as a valuable building block in modern synthetic chemistry, particularly within the pharmaceutical industry. Its unique structural combination of a brominated phenyl ring and a cyclopropoxy group offers a versatile platform for constructing complex molecular architectures. The bromine atom serves as a key functional handle for a wide array of cross-coupling reactions, while the cyclopropoxy moiety can impart desirable physicochemical properties, such as metabolic stability and conformational rigidity, to target molecules. This guide provides a comprehensive overview of this compound, detailing its core properties, a robust synthesis protocol, spectroscopic characterization, and its critical application in the synthesis of advanced clinical candidates, thereby offering field-proven insights for its effective utilization in research and drug development.

Core Physicochemical Properties

A precise understanding of a reagent's fundamental properties is the bedrock of its effective application in synthesis. This compound is characterized by the following key identifiers and properties.

| Property | Value | Source(s) |

| IUPAC Name | This compound | N/A |

| CAS Number | 38380-85-7 | [1][2] |

| Molecular Formula | C₉H₉BrO | [1][2] |

| Molecular Weight | 213.07 g/mol | [1] |

| MDL Number | MFCD08461662 | [1] |

| SMILES | BrC1=CC=C(OC2CC2)C=C1 | [1] |

Synthesis and Mechanistic Considerations

The most direct and widely employed method for preparing this compound is the Williamson ether synthesis. This classic yet powerful Sₙ2 reaction provides a reliable route from commercially available precursors.

Causality of Reagent Choice and Pathway

The Williamson ether synthesis is strategically chosen for its efficiency and high functional group tolerance. The reaction involves the nucleophilic attack of a phenoxide ion on an electrophilic alkyl halide. For the synthesis of this compound, the logical disconnection is between the ether oxygen and the cyclopropyl group.

-

Nucleophile: 4-bromophenol is selected as the starting material. It is a weak acid, and its deprotonation with a suitable base generates the more potent 4-bromophenoxide nucleophile.

-

Electrophile: A cyclopropyl halide, such as bromocyclopropane, serves as the electrophile.

-

Base and Solvent: A strong base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) is required to fully deprotonate the phenol. An inert, polar aprotic solvent like dimethylformamide (DMF) or acetonitrile is ideal as it effectively solvates the cation of the base without interfering with the nucleophile, thus accelerating the Sₙ2 reaction.

The Sₙ2 mechanism necessitates a backside attack by the nucleophile on the carbon atom bearing the leaving group. This pathway is highly favored for primary alkyl halides but can face competition from elimination reactions with more sterically hindered substrates.[3][4][5]

Visualizing the Synthesis Workflow

The following diagram illustrates the key steps in the Williamson ether synthesis of this compound.

Caption: Williamson Ether Synthesis Workflow.

Detailed Experimental Protocol

This protocol is a representative procedure based on established Williamson ether synthesis methodologies.[3][4][5]

-

Reagent Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 4-bromophenol (1.0 eq) and anhydrous dimethylformamide (DMF, approx. 5 mL per 1 g of phenol).

-

Deprotonation: Cool the solution to 0 °C using an ice bath. Add potassium carbonate (K₂CO₃, 1.5 eq) portion-wise over 15 minutes. The addition of a base is critical to generate the phenoxide, which is a significantly stronger nucleophile than the corresponding neutral alcohol.[3]

-

Addition of Electrophile: To the stirred suspension, add bromocyclopropane (1.2 eq) dropwise via a syringe.

-

Reaction: Allow the mixture to warm to room temperature and then heat to 80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (4-bromophenol) is consumed (typically 4-6 hours).

-

Work-up: Cool the reaction mixture to room temperature and pour it into ice-cold water. This step quenches the reaction and precipitates the organic product.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes). The organic layers are combined.

-

Washing: Wash the combined organic layers with water, followed by a saturated brine solution to remove residual DMF and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield this compound as a pure compound.

Spectroscopic Characterization

-

¹H NMR Spectroscopy:

-

Aromatic Protons: The para-substituted benzene ring will exhibit a characteristic AA'BB' splitting pattern. Two doublets are expected, one for the protons ortho to the bromine atom and one for the protons ortho to the cyclopropoxy group. Based on the data for 1-bromo-4-butoxybenzene, the protons ortho to the ether group (H-b) would appear upfield (around δ 6.8 ppm) compared to the protons ortho to the bromine (H-a, around δ 7.3 ppm).

-

Cyclopropoxy Protons: The methine proton (H-c) directly attached to the oxygen will appear as a multiplet around δ 3.7-3.9 ppm. The four methylene protons (H-d) of the cyclopropyl ring will appear as complex multiplets in the upfield region, typically between δ 0.6-0.9 ppm.

-

-

¹³C NMR Spectroscopy:

-

Aromatic Carbons: Six signals are expected for the aromatic carbons. The carbon bearing the oxygen (C-4) will be the most downfield among the protonated carbons (approx. δ 157-158 ppm). The carbon attached to the bromine (C-1) will appear around δ 113-114 ppm. The other aromatic carbons will resonate between δ 116-133 ppm.

-

Cyclopropoxy Carbons: The methine carbon (C-e) will be found around δ 50-55 ppm, while the methylene carbons (C-f) will be significantly upfield, around δ 6-8 ppm.

-

Application in Drug Development: Synthesis of GSK2798745

A significant application demonstrating the utility of this compound is its role as a key building block in the synthesis of GSK2798745 . This compound is a clinical candidate identified as a potent and selective inhibitor of the Transient Receptor Potential Vanilloid 4 (TRPV4) ion channel, which was investigated for treating pulmonary edema associated with congestive heart failure.[6][7]

The synthesis of GSK2798745 or its advanced intermediates leverages the bromine atom of this compound as a handle for forming a new carbon-carbon or carbon-heteroatom bond, a common strategy in medicinal chemistry to assemble complex scaffolds. While the exact, proprietary synthetic step from GSK's development is not public, a likely transformation involves a metal-catalyzed cross-coupling reaction, such as a Suzuki, Buchwald-Hartwig, or Sonogashira coupling, to connect the 4-cyclopropoxyphenyl moiety to the core of the final drug molecule.

Logical Workflow for Application

References

- 1. 1-Bromo-4-cyclopropylbenzene | 1124-14-7 [chemicalbook.com]

- 2. Identification, Synthesis, and Characterization of a Major Circulating Human Metabolite of TRPV4 Antagonist GSK2798745 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. organicchemistrytutor.com [organicchemistrytutor.com]

- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 6. 1124-14-7|1-Bromo-4-cyclopropylbenzene|BLD Pharm [bldpharm.com]

- 7. medchemexpress.com [medchemexpress.com]

Safety and handling information for 1-Bromo-4-cyclopropoxybenzene

An In-depth Technical Guide to the Safe Handling of 1-Bromo-4-cyclopropoxybenzene

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for this compound. Designed for researchers, chemists, and drug development professionals, this document moves beyond mere compliance, focusing on the scientific rationale behind safety measures to foster a proactive culture of laboratory safety. The information herein is synthesized from established safety data for structurally analogous compounds and general best practices for handling aryl halides in a research and development setting.

Compound Identification and Hazard Synopsis

This compound is an aromatic ether and aryl bromide, classes of compounds frequently used as building blocks in organic synthesis. While specific toxicological data for this exact molecule is not extensively published, a robust safety profile can be constructed by examining its functional groups and data from closely related analogs.

The primary hazards are associated with irritant properties common to many substituted bromobenzenes.[1][2][3] The molecule's structure suggests it is likely to be an irritant to the skin, eyes, and respiratory system.

Table 1: Physicochemical and Identifier Data

| Property | Value | Source(s) |

| Chemical Name | This compound | - |

| CAS Number | 38380-85-7 | [4] |

| Molecular Formula | C₉H₉BrO | [1] |

| Molecular Weight | 213.07 g/mol | - |

| Physical Form | Solid, semi-solid, or liquid | [2] |

| Storage Temperature | Room temperature, sealed in dry | [2] |

GHS Classification and Risk Assessment

A definitive Globally Harmonized System (GHS) classification for this compound is not universally established. However, based on data from analogous compounds such as 1-bromo-4-cyclopropylbenzene, the following classification is prudent and recommended.[1][2][3]

Table 2: Anticipated GHS Hazard Classification

| Hazard Class | Category | Pictogram | Signal Word | Hazard Statement |

| Skin Corrosion / Irritation | 2 | Warning | H315: Causes skin irritation | |

| Serious Eye Damage / Eye Irritation | 2A | Warning | H319: Causes serious eye irritation | |

| Specific Target Organ Toxicity (Single Exp.) | 3 | Warning | H335: May cause respiratory irritation | |

| Acute Toxicity (Oral, Dermal, Inhalation) | 4 (Anticipated) | Warning | H302/H312/H332: Harmful if swallowed, in contact with skin, or if inhaled |

The Causality of Hazards

-

Irritation: Aryl halides can act as alkylating agents or metabolic precursors to reactive species, leading to irritation upon contact with epithelial tissues. The lipophilic nature of the benzene ring facilitates absorption through the skin.

-

Respiratory Effects: Inhalation of fine powders or vapors can cause irritation to the mucous membranes of the respiratory tract.[5]

Foundational Risk Management: The Hierarchy of Controls

Effective risk management prioritizes engineering and administrative controls over sole reliance on Personal Protective Equipment (PPE). This hierarchy is a fundamental concept in laboratory safety.

Caption: The Hierarchy of Controls prioritizes strategies from most to least effective.

Safe Handling and Engineering Protocols

All manipulations of this compound must be performed within a properly functioning chemical fume hood to minimize inhalation exposure.[3][6]

Engineering Controls

-

Primary Containment: A certified chemical fume hood is mandatory for all operations, including weighing, transfers, and reactions.[7] The face velocity should be verified to be within institutional standards (typically 80-120 fpm).

-

Ventilation: The laboratory should have adequate general ventilation to ensure any fugitive emissions are diluted and exhausted.[5]

-

Emergency Equipment: An ANSI-compliant safety shower and eyewash station must be readily accessible and tested regularly.[8][9]

Step-by-Step Weighing and Transfer Protocol

-

Preparation: Designate a specific area within the fume hood for handling the compound. Cover the work surface with absorbent, disposable bench paper.

-

PPE Donning: Don appropriate PPE as outlined in Section 4.

-

Tare Container: Place a tared, sealed receiving vessel on an analytical balance inside the fume hood.

-

Aliquot Transfer: Carefully transfer the solid or liquid from the stock container to the receiving vessel using a clean spatula or pipette. Perform this action slowly to avoid creating dust or aerosols.

-

Seal and Clean: Securely cap both the stock and receiving containers. Decontaminate the spatula with an appropriate solvent (e.g., ethanol or acetone) into a designated waste container.

-

Final Weighing: Re-weigh the sealed receiving vessel to determine the exact mass transferred.

-

Cleanup: Wipe down the work surface, dispose of the bench paper in the appropriate solid waste stream, and doff PPE correctly.

Personal Protective Equipment (PPE)

PPE is the final barrier between the researcher and the chemical hazard. Selection must be based on a thorough risk assessment of the planned procedure.[3]

-

Hand Protection: Nitrile gloves are the standard recommendation. Always inspect gloves for tears or pinholes before use. For extended operations or when handling larger quantities, consider double-gloving. Contaminated gloves must be disposed of immediately following established procedures.[10]

-

Eye Protection: ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement.[11] When there is a risk of splashes or handling larger volumes, chemical splash goggles or a full-face shield should be worn.[8]

-

Skin and Body Protection: A flame-resistant laboratory coat must be worn and kept fully buttoned. Ensure clothing fully covers the legs and wear closed-toe shoes.[5]

-

Respiratory Protection: Not typically required when work is conducted within a certified fume hood.[11] A NIOSH-approved respirator may be necessary for emergency situations or if engineering controls fail.[8]

Caption: The systematic workflow for using Personal Protective Equipment.

Emergency Procedures

Immediate and correct response during an emergency is critical to minimizing harm.

First-Aid Measures

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[12] Seek immediate medical attention.[13]

-

Skin Contact: Remove all contaminated clothing.[14] Wash the affected area with soap and plenty of water for at least 15 minutes.[5] If irritation develops or persists, seek medical attention.[3]

-

Inhalation: Move the affected person to fresh air.[15] If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[6]

-

Ingestion: Do NOT induce vomiting.[5] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[6] Seek immediate medical attention.

Fire-Fighting

-

Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide, or alcohol-resistant foam.[5][15] A water spray can be used to cool fire-exposed containers.[10]

-

Hazards from Combustion: Thermal decomposition can produce hazardous gases, including carbon oxides and hydrogen bromide.[8][11]

-

Firefighter Protection: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous vapors and decomposition products.[6][12]

Accidental Release Measures

Response to a spill depends on its scale and location. For any major spill, or any spill outside of a containment device, evacuate the area and contact institutional emergency personnel.

Caption: A decision tree for responding to chemical spills in the laboratory.

Protocol for Minor Spill Cleanup (Inside a Fume Hood):

-

Ensure appropriate PPE is worn.

-

Contain the spill by surrounding it with an inert absorbent material like vermiculite, sand, or commercial sorbent pads.[12][13]

-

Carefully collect the absorbed material using non-sparking tools and place it into a labeled, sealable container for hazardous waste.[8][13]

-

Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone), placing the used cloth in the hazardous waste container.

-

Wash the area with soap and water.

-

Dispose of all contaminated materials and PPE as hazardous waste.[9]

Storage and Disposal

Proper storage and disposal are essential to long-term laboratory safety and environmental compliance.

Storage Conditions

-

Store in a tightly closed container in a dry, cool, and well-ventilated area.[2][9][11]

-

Keep away from incompatible materials, particularly strong oxidizing agents, which can react exothermically.[5][8][11]